molecular formula C10H11NO3S B1524869 2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile CAS No. 1311315-78-2

2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile

Cat. No.: B1524869
CAS No.: 1311315-78-2
M. Wt: 225.27 g/mol
InChI Key: AFWCPPLDWPJGJF-UHFFFAOYSA-N
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Description

2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile (MMPAN) is a versatile chemical compound with a wide variety of applications in the scientific research field. It is a white crystalline solid with a molar mass of 246.3 g/mol and a melting point of 85-87°C. MMPAN is a derivative of 4-methoxyphenylacetonitrile, which is a common building block in organic synthesis. It is used in a variety of laboratory experiments and has been studied for its potential biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Photochemical Transformations

Research has explored the synthesis of meta-methoxy-substituted compounds, highlighting the reactivity of different isomers and the impact of methanesulfonate groups on photochemical behavior. For instance, Cristol et al. (1987) studied the photochemical transformations of meta-methoxy-substituted dibenzobicyclooctadienes, demonstrating the selective reactivity of isomers based on the spatial relationship between methoxy groups and methanesulfonate groups. These findings are crucial for understanding the photochemical properties of methanesulfonate-containing compounds in chemical synthesis (Cristol, Aeling, & Heng, 1987).

Structural and Spectroscopic Studies

Investigations into the structures of complexes involving sulfonyl compounds have been conducted to understand their chemical interactions and properties. Binkowska et al. (2001) examined the structural and spectroscopic characteristics of a 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane, revealing insights into the hydrogen bonding and ionic structures in different solvents. Such studies provide detailed information on the molecular interactions and potential applications of sulfonyl-containing compounds in various chemical contexts (Binkowska et al., 2001).

Reactions Involving Sulfonyl Compounds

Research into the reactions of sulfonyl compounds has highlighted their versatility in chemical synthesis. For example, studies on the catalytic oxidation of methane to methyl hydroperoxide and other oxygenates under mild conditions have underscored the potential of sulfonyl compounds in facilitating chemical transformations. Nizova, Süss-Fink, & Shul’pin (1997) demonstrated the efficiency of sulfonyl compounds in the oxidation of methane, offering insights into their application in producing valuable chemical products (Nizova, Süss-Fink, & Shul’pin, 1997).

Properties

IUPAC Name

2-(4-methoxy-3-methylsulfonylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-14-9-4-3-8(5-6-11)7-10(9)15(2,12)13/h3-4,7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWCPPLDWPJGJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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